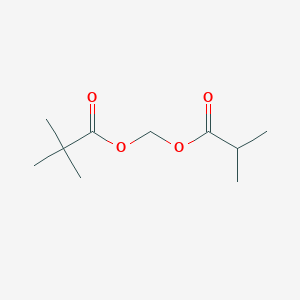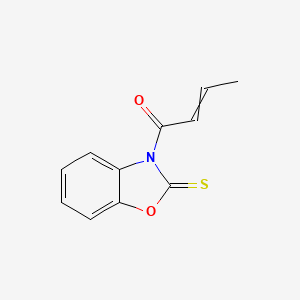![molecular formula C26H37N3O3 B14280001 Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate CAS No. 138138-23-5](/img/structure/B14280001.png)
Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate typically involves a diazotization reaction followed by coupling with a suitable substrate. The process begins with the diazotization of 4-amino-3-methoxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with dodecyl 4-hydroxybenzoate in an alkaline medium to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of colored polymers and materials
Wirkmechanismus
The mechanism of action of Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, changing its configuration upon exposure to light, which can affect its binding to biological molecules. This property is exploited in various applications, including as a photoswitchable material .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (E)-4-[(5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl]benzoate: Similar in structure but with different substituents, leading to varied properties and applications.
Methyl 4-bromo-3-[(2,6-difluorophenyl)diazenyl]benzoate: Another azo compound with distinct photophysical properties.
Uniqueness
Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate is unique due to its specific substituents, which confer distinct chemical and physical properties. Its long dodecyl chain enhances its solubility in organic solvents and its potential for use in various industrial applications .
Eigenschaften
CAS-Nummer |
138138-23-5 |
|---|---|
Molekularformel |
C26H37N3O3 |
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
dodecyl 4-[(4-amino-3-methoxyphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C26H37N3O3/c1-3-4-5-6-7-8-9-10-11-12-19-32-26(30)21-13-15-22(16-14-21)28-29-23-17-18-24(27)25(20-23)31-2/h13-18,20H,3-12,19,27H2,1-2H3 |
InChI-Schlüssel |
WUJASFUODHAIBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


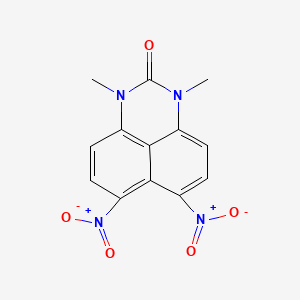
![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)



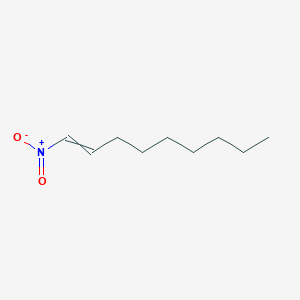


![Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide](/img/structure/B14279983.png)
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
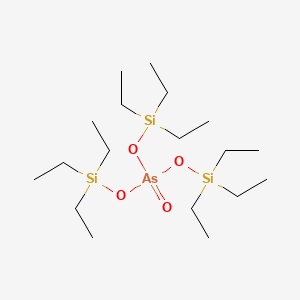
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)
